Cas no 2171934-38-4 (3-cyclopropyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
2171934-38-4 structure
Product Name:3-cyclopropyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
CAS-Nr.:2171934-38-4
MF:C27H32N2O5
MW:464.553387641907
CID:6012033
PubChem ID:165959882
Update Time:2025-05-20
3-cyclopropyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-cyclopropyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
- EN300-1529115
- 3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
- 2171934-38-4
-
- Inchi: 1S/C27H32N2O5/c1-17(10-13-25(30)28-15-19(14-26(31)32)18-11-12-18)29-27(33)34-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,17-19,24H,10-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChI-Schlüssel: PSFMBDVRSUIGRV-UHFFFAOYSA-N
- Lächelt: OC(CC(CNC(CCC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CC1)=O
Berechnete Eigenschaften
- Genaue Masse: 464.23112213g/mol
- Monoisotopenmasse: 464.23112213g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 12
- Komplexität: 702
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topologische Polaroberfläche: 105Ų
3-cyclopropyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1529115-0.05g |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1529115-0.1g |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1529115-0.25g |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1529115-0.5g |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1529115-1.0g |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1529115-2.5g |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1529115-5.0g |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1529115-10.0g |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1529115-50mg |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1529115-100mg |
3-cyclopropyl-4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid |
2171934-38-4 | 100mg |
$2963.0 | 2023-09-26 |
3-cyclopropyl-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid Verwandte Literatur
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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